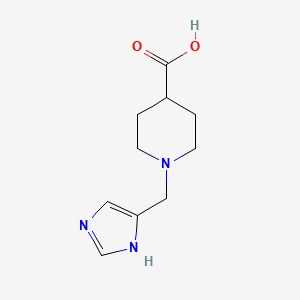

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid

Description

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine backbone substituted with a carboxylic acid group at the 4-position and a 1H-imidazol-4-ylmethyl moiety at the 1-position. The piperidine scaffold is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFWBFYCVMEIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid typically involves the condensation of imidazole derivatives with piperidine carboxylic acid precursors. One common method includes the reaction of 1H-imidazole with 4-chloromethylpiperidine, followed by subsequent steps to introduce the carboxylic acid group . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the piperidine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid has been investigated for its potential as an inhibitor of various biological targets, particularly in the context of viral infections and enzyme inhibition.

Inhibition of HIV-1 Integrase

Recent studies have highlighted the compound's role in inhibiting HIV-1 integrase, a critical enzyme in the life cycle of the virus. In a series of assays, several derivatives of this compound showed promising results in disrupting the interaction between HIV-1 integrase and LEDGF/p75, a host protein that facilitates viral integration into the host genome. Some derivatives exhibited over 80% inhibition at concentrations around 100 µM, indicating their potential as antiviral agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with enhanced biological activity. For instance, modifications at the imidazole ring or piperidine moiety can lead to compounds with improved efficacy against specific targets .

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound A | Substituent on imidazole | 89% inhibition of HIV-1 integrase |

| Compound B | Altered piperidine structure | 82% inhibition in cell-based assays |

Potential in Cancer Therapy

Beyond antiviral applications, there is emerging interest in the use of this compound derivatives in oncology. Some studies suggest that these compounds may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

CYP3A4 Inhibition

Additionally, this compound has shown promise as an inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism. Inhibiting CYP3A4 could enhance the pharmacokinetics of co-administered drugs, thereby improving therapeutic outcomes in patients requiring polypharmacy .

Case Study 1: HIV Therapeutics Development

In a recent research initiative, scientists synthesized a library of this compound derivatives to evaluate their effectiveness against HIV. The study found that certain modifications significantly increased the potency of these compounds as integrase inhibitors. The findings suggest that further structural optimization could yield even more effective antiviral agents.

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of selected derivatives on various cancer cell lines. The results indicated that some compounds not only inhibited cell proliferation but also induced apoptosis through mechanisms involving caspase activation. This highlights the dual potential of these compounds as both antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The piperidine moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid and its analogs:

Key Insights:

Structural Flexibility vs. Bioactivity: The imidazole-methyl substituent in the target compound balances polarity and aromaticity, favoring interactions with biological targets like enzymes or receptors. The pyrazole analog introduces a different heterocyclic profile, which may alter binding kinetics due to pyrazole’s distinct nitrogen positioning and reduced basicity compared to imidazole.

Solubility enhancement: The hydrochloride salt in and the sulfonyl group in improve solubility, critical for oral bioavailability.

Functionalization Strategies :

- The tert-BOC group in serves as a protective strategy during synthesis, enabling selective modification of the piperidine ring.

- Complex analogs like the biphenyl-imidazo[1,2-a]pyridin-3-ylmethyl derivative demonstrate how bulkier substituents can be engineered for specific receptor interactions (e.g., kinase inhibition).

Biological Implications :

Biological Activity

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid, a compound with the molecular formula C₁₀H₁₅N₃O₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole moiety and a carboxylic acid group. Its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and cancer therapeutics.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown:

- In vitro Cytotoxicity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives of imidazole have been reported to have IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor cell lines such as ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) .

- Mechanisms of Action: The observed anticancer activity may be attributed to the inhibition of key enzymes involved in tumor growth, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer metabolism .

2. Neuropharmacological Effects

The imidazole ring is known for its role in neuropharmacology. Compounds containing this moiety have been investigated for:

- Anticonvulsant Activity: Some studies suggest that derivatives of imidazole can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and other neurological disorders .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate:

- Broad-Spectrum Activity: Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may possess antibacterial or antifungal properties .

Study 1: Antitumor Activity Assessment

A study conducted on a series of imidazole derivatives found that modifications on the piperidine ring significantly enhanced their anticancer properties. The study reported that certain analogs exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting the importance of structure-activity relationships (SAR) in drug design .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| A | OVXF 899 | 2.76 |

| B | PXF 1752 | 9.27 |

| C | HeLa | 5.00 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of imidazole derivatives in models of oxidative stress. The findings indicated that these compounds could reduce reactive oxygen species (ROS) levels, suggesting a protective effect against neurodegenerative processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid and its derivatives in academic research?

- Methodological Answer: Synthesis typically involves coupling reactions between imidazole and piperidine-carboxylic acid derivatives. For example, hydrazone derivatives of piperidine-4-carboxylic acid methyl ester can be synthesized via hydrazide formation using coupling reagents like DCC (dicyclohexylcarbodiimide) . Intermediates such as tert-butyl-protected piperidine-4-carboxylic acid (e.g., 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid) are often used to improve solubility and reaction control, though yields may vary depending on reaction conditions (e.g., Kolbe electrolysis attempts showed 15% yield in one study) .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer: Structural validation requires a combination of techniques:

- ¹H/¹³C NMR to confirm backbone connectivity and substituent placement.

- LCMS for molecular weight verification and purity assessment.

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹).

- HPLC for purity quantification, especially for biologically active derivatives .

Q. What purification strategies are effective for isolating this compound derivatives?

- Methodological Answer:

- Column chromatography using silica gel with gradients of polar solvents (e.g., ethyl acetate/hexane) is standard for intermediate purification.

- Recrystallization from ethanol or methanol is effective for final compounds with high crystallinity.

- Preparative HPLC is recommended for polar derivatives or those with closely related impurities .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives targeting specific biological pathways?

- Methodological Answer:

- Bioisosteric replacement : Modify the imidazole or piperidine moieties (e.g., substituting methyl groups or introducing electron-withdrawing groups) to assess activity changes.

- Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors. For example, imidazole-containing analogs of pyridinecarboxylic acids have shown herbicidal activity via acetolactate synthase inhibition .

- Mutagenesis studies : Pair synthetic analogs with site-directed mutagenesis of target proteins to identify critical binding residues .

Q. What methodological approaches are recommended to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer:

- Standardized assays : Re-evaluate activity using uniform protocols (e.g., paper disc diffusion for antibacterial studies with fixed bacterial strains like Pseudomonas aeruginosa) to eliminate variability .

- Comparative pharmacokinetics : Assess bioavailability and metabolic stability in vitro (e.g., liver microsomal assays) to clarify discrepancies in in vivo efficacy .

- Meta-analysis : Systematically review experimental conditions (e.g., solvent choice, pH) that may alter compound stability or activity .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced target selectivity?

- Methodological Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity.

- MD simulations : Perform molecular dynamics (e.g., GROMACS) to study conformational stability in target binding pockets over time.

- ADMET prediction : Tools like SwissADME can forecast absorption and toxicity, guiding structural modifications to improve drug-likeness .

Q. What strategies mitigate stability challenges during storage and handling of this compound derivatives?

- Methodological Answer:

- Lyophilization : Freeze-drying under inert gas (N₂) prevents hydrolysis of acid groups.

- Desiccants : Store compounds with silica gel in airtight containers to avoid moisture-induced degradation.

- Temperature control : Maintain storage at -20°C for long-term stability, as elevated temperatures accelerate decomposition .

Q. How can researchers validate the purity of this compound derivatives for pharmacological studies?

- Methodological Answer:

- HPLC-DAD/MS : Dual detection (diode array and mass spectrometry) ensures both chemical and isomeric purity.

- Elemental analysis : Confirm empirical formulas with ≤0.3% deviation from theoretical values.

- NMR spiking : Add authentic reference standards to NMR samples to detect and quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.